molecular formula C18H19NO6S B11587985 4-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11587985
M. Wt: 377.4 g/mol
InChI Key: WPEZFKGHKAREEI-UHFFFAOYSA-N
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Description

3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It may be used in the study of biological pathways and as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to new drug discoveries.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific proteins or enzymes, altering their activity, and thereby influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID apart from similar compounds is its unique combination of functional groups and the resulting chemical properties. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

4-[[3-ethoxycarbonyl-4-(4-methoxyphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO6S/c1-3-25-18(23)16-13(11-4-6-12(24-2)7-5-11)10-26-17(16)19-14(20)8-9-15(21)22/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

WPEZFKGHKAREEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCC(=O)O

Origin of Product

United States

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